molecular formula C30H33N3O2 B144968 Hydroquinidine 4-methyl-2-quinolyl ether CAS No. 135042-89-6

Hydroquinidine 4-methyl-2-quinolyl ether

Cat. No. B144968
CAS RN: 135042-89-6
M. Wt: 467.6 g/mol
InChI Key: XNLQXNDAUCSSKU-XICPQWESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroquinidine 4-methyl-2-quinolyl ether (HQME) is an organic compound with a wide range of applications in the scientific research field. HQME is a versatile compound that can be used in numerous areas, such as organic synthesis, drug development, and nanotechnology. It is also used in the production of various pharmaceuticals and agricultural products. HQME is a highly reactive compound, which makes it a useful tool in the laboratory.

Scientific Research Applications

Asymmetric Dihydroxylation Catalyst

Hydroquinidine 4-methyl-2-quinolyl ether: is primarily known for its application as a catalyst in the asymmetric dihydroxylation of olefins . This process is crucial in organic chemistry for producing enantiomerically enriched products, which are important in pharmaceuticals, agrochemicals, and other industries. This compound provides higher enantioselectivities than other derivatives of hydroquinidine, especially with terminal olefins .

Mechanism of Action

Target of Action

It’s noted that this compound may affect the respiratory system .

Mode of Action

It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.

Result of Action

As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.

properties

IUPAC Name

2-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQXNDAUCSSKU-XICPQWESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583634
Record name 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinidine 4-methyl-2-quinolyl ether

CAS RN

135042-89-6
Record name 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinidine 4-methyl-2-quinolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 2
Reactant of Route 2
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 3
Reactant of Route 3
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 4
Reactant of Route 4
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 5
Reactant of Route 5
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 6
Reactant of Route 6
Hydroquinidine 4-methyl-2-quinolyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.